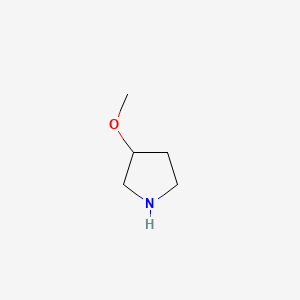

3-Methoxypyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRWNUQAQPAYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463233 | |

| Record name | 3-methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62848-20-8 | |

| Record name | 3-methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Methoxypyrrolidine: A Key Intermediate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxypyrrolidine, a crucial heterocyclic building block in modern medicinal chemistry. This document details its chemical and physical properties, outlines a common synthetic protocol, and explores its application in the development of targeted therapeutics, including its role in the synthesis of molecules targeting the PI3K/Akt/mTOR and melanocortin signaling pathways.

Core Properties and Specifications

This compound, with the CAS Number 62848-20-8 , is a versatile saturated N-heterocyclic compound.[1][2][3][4][5] Its physicochemical properties make it a valuable intermediate in the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients (APIs).[6][7][8]

| Property | Value | Source |

| CAS Number | 62848-20-8 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₁NO | [1][3][5] |

| Molecular Weight | 101.15 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 122.9 °C at 760 mmHg | [5] |

| Density | 0.94 g/cm³ | [5] |

| Flash Point | 35.2 °C | [5] |

| pKa | 9.49 ± 0.10 (Predicted) | [9] |

| Storage Temperature | 2-8°C, protect from light | [3][9] |

| Solubility | Information not widely available, likely soluble in polar organic solvents. | |

| Purity | Commercially available with ≥97% purity | [1][6][7][8] |

Synthesis of this compound: Experimental Protocol

A common and effective method for the synthesis of this compound is via the Williamson ether synthesis, starting from a protected 3-hydroxypyrrolidine. The following protocol is a representative example of this transformation.

Reaction: N-Boc-3-hydroxypyrrolidine to N-Boc-3-methoxypyrrolidine followed by deprotection.

Materials:

-

N-Boc-3-hydroxypyrrolidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-methoxypyrrolidine.

-

Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified N-Boc-3-methoxypyrrolidine in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to a pH of >10 with a suitable base (e.g., NaOH).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various bioactive molecules, particularly in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway and agonists for the melanocortin-4 receptor (MC4R).

Role in PI3K/mTOR Dual Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3][10] Dual inhibitors of PI3K and mTOR are of significant interest as anti-cancer agents. The pyrrolidine scaffold, and specifically derivatives of this compound, have been incorporated into the design of potent and selective PI3K/mTOR inhibitors.[5][9]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a key target for cancer therapy.

Caption: PI3K/Akt/mTOR Signaling Pathway with Inhibition by a this compound-based dual inhibitor.

Application in the Synthesis of MC4R Agonists

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor that plays a pivotal role in the regulation of energy homeostasis, appetite, and body weight.[2][3][4] MC4R agonists are being investigated as potential therapeutics for obesity and other metabolic disorders. The trans-4-phenylpyrrolidine-3-carboxamide scaffold, which can be synthesized using this compound derivatives, has been identified as a potent and selective MC4R agonist.[11]

The signaling pathway of the MC4R is initiated by the binding of an agonist, such as α-melanocyte-stimulating hormone (α-MSH) or a synthetic agonist, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Caption: Simplified Melanocortin-4 Receptor (MC4R) Signaling Pathway.

Experimental Workflow: Synthesis and Purification of a Bioactive Pyrrolidine Derivative

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a bioactive pyrrolidine derivative, where this compound could be a key starting material or intermediate.

Caption: General Experimental Workflow for the Synthesis and Purification of a Bioactive Pyrrolidine.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive risk assessment prior to any experimental work. All procedures should be carried out by trained individuals in a suitably equipped laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Pyrroline synthesis [organic-chemistry.org]

- 7. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3-Methoxypyrrolidine chemical properties and uses

An In-depth Technical Guide to (R)-3-Methoxypyrrolidine for Researchers and Drug Development Professionals

Introduction

(R)-3-Methoxypyrrolidine is a chiral heterocyclic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) where stereoisomerism dictates therapeutic efficacy and safety. The pyrrolidine scaffold is prevalent in a wide array of biologically active molecules, and the introduction of a methoxy group at the 3-position with a specific (R)-configuration provides a key structural motif for interaction with biological targets. This guide provides a comprehensive overview of the chemical properties, applications, and handling of (R)-3-Methoxypyrrolidine and its hydrochloride salt.

Chemical and Physical Properties

The key physicochemical properties of (R)-3-Methoxypyrrolidine and its commonly used hydrochloride salt are summarized below. These tables provide essential data for researchers in planning synthetic routes and handling the chemical.

Table 1: Physicochemical Properties of (R)-3-Methoxypyrrolidine

| Property | Value | References |

| CAS Number | 120099-60-7 | [1][2] |

| Molecular Formula | C₅H₁₁NO | [2][3] |

| Molecular Weight | 101.15 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 123 °C | [1][4] |

| Density | 0.94 g/mL | [1][4] |

| Flash Point | 35 °C | [1][4] |

| pKa (Predicted) | 9.49 ± 0.10 | [1][4] |

| Storage | 2-8°C, protect from light, sealed in dry | [1][2][4][5] |

Table 2: Physicochemical Properties of (R)-3-Methoxypyrrolidine Hydrochloride

| Property | Value | References |

| CAS Number | 474707-30-7 | [6][7][8] |

| Molecular Formula | C₅H₁₂ClNO | [6][7][8] |

| Molecular Weight | 137.61 g/mol | [6][7] |

| Appearance | Grey powder | [7] |

| Purity | ≥95% | [7] |

| Storage | Inert atmosphere, room temperature | [6] |

Applications in Research and Drug Development

The utility of (R)-3-Methoxypyrrolidine is primarily as a chiral intermediate in the synthesis of novel therapeutic agents. Its defined stereochemistry is crucial for creating enantiomerically pure drugs, which is often necessary for selective interaction with biological targets and minimizing off-target effects.[9]

Targeted Therapy for Obesity

A significant application of (R)-3-Methoxypyrrolidine is in the synthesis of spiroindane-based imides that act as selective melanocortin-4 receptor (MC4R) agonists.[1][4] The MC4R is a key receptor in the central nervous system that regulates energy homeostasis and appetite. Selective agonists of this receptor are being investigated as potential treatments for obesity.

Broad Utility as a Pharmaceutical Intermediate

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs and bioactive compounds.[10][11] As a derivative, (R)-3-Methoxypyrrolidine serves as a versatile starting material for compounds targeting a range of conditions:

-

Central Nervous System (CNS) Disorders: 3-Aryl pyrrolidines have been identified as potent and selective ligands for serotonin and dopamine receptors, suggesting potential applications in neurology and psychiatry.[10]

-

Cardiovascular Disease: A related pyrrolidine derivative was instrumental in the development of ACT-246475, a novel P2Y12 receptor antagonist investigated for its antiplatelet effects with a potentially wider therapeutic window than existing treatments like clopidogrel.[12]

-

General Organic Synthesis: Beyond direct pharmaceutical application, it is used as an intermediate in the synthesis of various complex organic molecules, with potential uses in materials science, cosmetics, and dyes.[13][14]

Experimental Protocols and Synthesis

While specific, detailed proprietary synthesis protocols for many commercial building blocks are not always publicly available, general synthetic strategies and representative reactions for this class of compounds can be found in the chemical literature.

General Synthesis Concept

(R)-3-Methoxypyrrolidine can be prepared through chemical synthesis, often starting from a chiral precursor like (R)-3-hydroxypyrrolidine. A common synthetic method involves the reaction of a suitable pyrrolidine precursor with a methylating agent.[13] The synthesis of the precursor, chiral 3-hydroxypyrrolidine, can be achieved through various routes, including asymmetric synthesis or from chiral pool starting materials like 4-hydroxy-L-proline.[15][16]

Representative Experimental Protocol: Palladium-Catalysed Hydroarylation

(R)-3-Methoxypyrrolidine can undergo N-alkylation or N-acylation followed by reactions to build more complex structures. The following is a general procedure for a palladium-catalyzed hydroarylation reaction, which is applicable to N-substituted pyrrolines to create 3-aryl pyrrolidines, demonstrating a key transformation for this class of heterocycles.[10]

Objective: To synthesize a 3-aryl pyrrolidine from an N-substituted pyrroline and an aryl halide (Illustrative Reaction).

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Tri(o-tolyl)phosphine (P(o-Tol)₃)

-

N,N-dimethylpiperazine

-

Aryl halide (e.g., bromobenzene)

-

N-substituted 2,3-dihydropyrrole (N-alkyl pyrroline)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

To a dry reaction vessel (e.g., a 20 mL microwave vial) under an inert atmosphere (e.g., nitrogen or argon), add PdCl₂ (0.04 eq.), P(o-Tol)₃ (0.06 eq.), the aryl halide (1.0 eq.), and the N-substituted pyrroline (1.2 eq.).

-

Add the solvent (DMF) and the base (N,N-dimethylpiperazine, 2.0 eq.).

-

Seal the vessel and heat the reaction mixture to the required temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the desired 3-aryl pyrrolidine.[10]

Visualizations

Logical Workflow for Chiral Drug Synthesis

The following diagram illustrates a generalized workflow for the utilization of a chiral building block like (R)-3-Methoxypyrrolidine in a drug discovery and development pipeline.

Caption: Generalized workflow for chiral drug synthesis.

Safety and Handling

(R)-3-Methoxypyrrolidine and its racemate are flammable liquids and may cause irritation or harm upon exposure. Standard laboratory safety protocols should be strictly followed.

Table 3: GHS Hazard Information for 3-Methoxypyrrolidine

| Hazard Class | Hazard Statement | References |

| Flammable Liquid | H226: Flammable liquid and vapor | [3] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [3][17] |

| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | [17] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [3][17] |

| STOT, Single Exposure | H335: May cause respiratory irritation | [3][17] |

Handling and Storage Recommendations:

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Fire Safety: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. For the free base, store refrigerated at 2-8°C.[1][4] Store locked up or in an area accessible only to qualified personnel.

-

Spills: In case of a spill, evacuate the area, cover drains, and collect with a liquid-absorbent material. Dispose of properly.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.

Conclusion

(R)-3-Methoxypyrrolidine is a key chiral building block with significant applications in modern drug discovery. Its defined stereochemistry and versatile chemical nature make it an essential intermediate for synthesizing targeted therapeutics, particularly in the areas of metabolic disorders and CNS diseases. A thorough understanding of its chemical properties, handling requirements, and synthetic utility is crucial for researchers and drug development professionals seeking to leverage this compound in the creation of novel and effective medicines.

References

- 1. (R)-3-METHOXYPYRROLIDINE CAS#: 120099-60-7 [m.chemicalbook.com]

- 2. 120099-60-7|(R)-3-Methoxypyrrolidine|BLD Pharm [bldpharm.de]

- 3. This compound | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-Methoxypyrrolidine , 98% , 120099-60-7 - CookeChem [cookechem.com]

- 5. This compound CAS#: 62848-20-8 [m.chemicalbook.com]

- 6. 474707-30-7|(R)-3-Methoxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 7. (R)-3-Methoxypyrrolidine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. (R)-3-methoxypyrrolidine hydrochloride [allbiopharm.com]

- 9. nbinno.com [nbinno.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. nbinno.com [nbinno.com]

- 15. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 16. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 17. chemical-label.com [chemical-label.com]

Synthesis of 3-Methoxypyrrolidine: A Technical Guide for Chemical Intermediates

Introduction

3-Methoxypyrrolidine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, and the methoxy group at the 3-position can significantly influence the pharmacological properties of the final molecule, such as potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on its preparation as a chemical intermediate for research and development.

Synthetic Pathways

The synthesis of this compound typically originates from readily available chiral precursors, such as L-malic acid or L-glutamic acid, to afford the desired stereoisomer. A common and efficient strategy involves the synthesis of an N-protected 3-hydroxypyrrolidine intermediate, followed by O-methylation of the hydroxyl group and subsequent deprotection of the amine.

A prevalent synthetic route is illustrated below, starting from N-Boc-3-hydroxypyrrolidine.

Caption: General synthetic scheme for this compound.

Experimental Protocols

Synthesis of (S)-N-Boc-3-hydroxypyrrolidine

The synthesis of the key intermediate, (S)-N-Boc-3-hydroxypyrrolidine, can be achieved from L-glutamic acid. The process involves the reduction of the carboxylic acid moieties and subsequent cyclization.

Experimental Workflow:

Caption: Workflow for the synthesis of the key intermediate.

Protocol: A detailed protocol for a similar transformation is described in various patents, where 4-amino-2-hydroxybutyric acid, derived from glutamic acid, is protected and then cyclized.

O-Methylation of (S)-N-Boc-3-hydroxypyrrolidine (Williamson Ether Synthesis)

This step involves the deprotonation of the hydroxyl group with a strong base, followed by reaction with a methylating agent.

Protocol:

-

To a solution of (S)-N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Methyl iodide (1.5 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (S)-N-Boc-3-methoxypyrrolidine.

N-Deprotection of (S)-N-Boc-3-methoxypyrrolidine

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

Protocol:

-

(S)-N-Boc-3-methoxypyrrolidine (1 equivalent) is dissolved in a solution of 4 M HCl in 1,4-dioxane.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure to yield (S)-3-methoxypyrrolidine hydrochloride as a solid.

-

The hydrochloride salt can be neutralized with a suitable base to obtain the free base if required.

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |

| 1 | L-Glutamic Acid | (S)-N-Boc-3-hydroxypyrrolidine | 1. Reduction (e.g., LiAlH₄) 2. Cyclization 3. (Boc)₂O, base | 60-70 (over several steps) | >95 |

| 2 | (S)-N-Boc-3-hydroxypyrrolidine | (S)-N-Boc-3-methoxypyrrolidine | NaH, CH₃I, THF, 0 °C to rt | 85-95 | >98 |

| 3 | (S)-N-Boc-3-methoxypyrrolidine | (S)-3-Methoxypyrrolidine HCl | 4 M HCl in dioxane, rt | >95 | >98 |

Table 1: Summary of a typical synthetic route to (S)-3-methoxypyrrolidine hydrochloride.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₅H₁₁NO | 101.15 | Colorless to pale yellow liquid |

Table 2: Physicochemical properties of this compound.[1]

| Spectral Data | Chemical Shift (δ, ppm) |

| ¹H NMR (CDCl₃) | ~3.9 (m, 1H), 3.3 (s, 3H), 3.2-2.8 (m, 4H), 2.1-1.9 (m, 2H) |

| ¹³C NMR (CDCl₃) | ~78, 56, 52, 45, 32 |

Table 3: Representative ¹H and ¹³C NMR spectral data for this compound.

Conclusion

The synthesis of this compound as a chemical intermediate is a well-established process that can be achieved with good yields and high purity. The choice of starting material and the specific reaction conditions can be adapted to meet the scale and purity requirements of the intended application. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important building block. The versatility of this compound in the construction of complex molecular architectures ensures its continued importance in the field of medicinal chemistry.[2][3]

References

3-Methoxypyrrolidine: A Technical Overview for Researchers

For immediate release: A comprehensive technical guide on 3-Methoxypyrrolidine, a versatile heterocyclic compound pivotal in contemporary drug discovery and chemical synthesis. This document serves as a core resource for researchers, scientists, and professionals in drug development, providing in-depth data on its molecular characteristics, synthesis, and its role in modulating key biological pathways.

Core Molecular and Physical Properties

This compound is a valuable building block in organic synthesis, particularly recognized for its utility as a pharmaceutical intermediate.[1][2] Its fundamental properties are summarized below, offering a clear, comparative view for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [3] |

| Molecular Weight | 101.15 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 62848-20-8 | [3] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are proprietary and vary by institution, general methodologies have been established in the scientific literature.

General Synthesis Method

A common synthetic route to (3S)-3-Methoxypyrrolidine involves the reaction of pyrrolidine with methanol.[4] This process is a foundational method for producing this compound, which serves as an important intermediate in the synthesis of more complex, biologically active molecules.[1][4]

It is imperative for researchers to consult detailed scholarly articles and patents for specific reaction conditions, including catalysts, temperature, pressure, and purification techniques, to ensure the safe and efficient synthesis of this compound. The purity of the final compound is critical, especially in pharmaceutical applications, with a minimum purity of 97% often required.[2]

Role in Signaling Pathway Modulation

While this compound itself is primarily a structural motif, its derivatives have been shown to exhibit significant biological activity. For instance, a closely related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been demonstrated to modulate Toll-like receptor (TLR) signaling pathways.[5] TLRs are a class of proteins that play a key role in the innate immune system.

The diagram below illustrates the inhibitory effect of the this compound derivative on the MyD88-dependent and TRIF-dependent TLR signaling pathways, which are crucial in the inflammatory response.[5] This provides a model for how compounds containing the this compound scaffold can be developed to target specific biological pathways.

References

Spectroscopic Profile of 3-Methoxypyrrolidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 3-Methoxypyrrolidine. Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, crucial for its identification, characterization, and application in scientific research.

Executive Summary

This compound (C₅H₁₁NO) is a valuable building block in medicinal chemistry and organic synthesis. Accurate and detailed spectroscopic data are essential for its quality control and for the structural elucidation of its derivatives. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | m | 1H | H-3 |

| ~3.3 | s | 3H | -OCH₃ |

| ~2.8 - 3.2 | m | 4H | H-2, H-5 |

| ~1.9 - 2.1 | m | 2H | H-4 |

| ~1.8 (broad s) | bs | 1H | N-H |

Note: Chemical shifts are referenced to a standard solvent signal. Multiplicity is denoted as s (singlet), m (multiplet), and bs (broad singlet).

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~78 - 80 | C-3 |

| ~56 - 58 | -OCH₃ |

| ~50 - 52 | C-2, C-5 |

| ~30 - 32 | C-4 |

Note: These are approximate chemical shift ranges and can vary based on solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Broad | N-H Stretch |

| ~2850 - 3000 | Strong | C-H Stretch (Aliphatic) |

| ~1080 - 1150 | Strong | C-O Stretch (Ether) |

| ~1450 - 1480 | Medium | C-H Bend (Scissoring) |

| ~1100 - 1200 | Medium | C-N Stretch |

Note: Intensities are denoted as Strong, Medium, and Broad.

Table 4: Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 101 | High | [M]⁺ (Molecular Ion) |

| 70 | High | [M - OCH₃]⁺ |

| 57 | Medium | [C₃H₅N]⁺ |

| 44 | High | [C₂H₄N]⁺ (Base Peak) |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. The sample of this compound was dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Spectra were recorded at room temperature. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier-transform infrared (FT-IR) spectrometer. A thin film of neat liquid this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory was used, where a drop of the sample was placed directly onto the ATR crystal. The spectra were recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with electron ionization (EI). The liquid sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from the chemical structure of this compound to the interpretation of its various spectroscopic data.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound, facilitating its use in research and development. The provided data and protocols are based on standard analytical techniques and are intended to be a reliable reference for the scientific community.

Physical properties like boiling point and density of 3-Methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 3-Methoxypyrrolidine, a heterocyclic organic compound. The data and protocols presented herein are intended to support research and development activities, particularly in the fields of medicinal chemistry and material science.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is a pyrrolidine derivative characterized by a methoxy group at the 3-position. Understanding its physical properties is crucial for its proper handling, storage, and application in chemical synthesis and formulation.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for quick reference. These values have been aggregated from various chemical data sources.

| Property | Value | Notes |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| CAS Number | 62848-20-8 | For racemic mixture[2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 122.9 - 123 °C | At 760 mmHg |

| Density | 0.94 g/cm³ | |

| Flash Point | 35 - 35.2 °C | |

| Vapor Pressure | 13.6 mmHg | At 25 °C |

| Refractive Index | 1.445 | |

| pKa | 9.49 ± 0.10 | Predicted |

| Storage Temperature | 2-8 °C | Protect from light[1] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The capillary method, often carried out in a Thiele tube, is a common and reliable technique for determining the boiling point of small quantities of a liquid.

Apparatus and Materials:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Heat-stable fluid (e.g., mineral oil, silicone oil)

-

Heating source (e.g., Bunsen burner, hot plate)

-

Sample of this compound

Procedure:

-

Sample Preparation : Fill the small test tube with the liquid sample to a depth of 2-3 cm.

-

Capillary Insertion : Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly : Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.

-

Heating : Immerse the assembly into the Thiele tube containing the heating fluid, ensuring the liquid level is above the sample but below the opening of the test tube.[1]

-

Observation : Gently heat the side arm of the Thiele tube.[3] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Boiling Point Identification : Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1][3] At this point, turn off the heat and allow the apparatus to cool slowly.

-

Temperature Recording : The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[1] Record this temperature.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise, known volume. This method is based on measuring the mass of a known volume of the liquid.

Apparatus and Materials:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Calibration of Pycnometer :

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (mass m₁).

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (mass m₂).

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the specific temperature: V = (m₂ - m₁) / ρ_water.

-

-

Measurement of Sample Density :

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the dry pycnometer with this compound.

-

Follow the same procedure of thermal equilibration in the constant temperature bath, drying the exterior, and weighing the filled pycnometer (mass m₃).

-

-

Calculation :

-

The mass of the this compound sample is m_sample = m₃ - m₁.

-

The density of the sample (ρ_sample) is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid chemical such as this compound.

Caption: Workflow for Physical Property Characterization.

References

3-Methoxypyrrolidine safety, handling, and MSDS information

An In-Depth Technical Guide to 3-Methoxypyrrolidine: Safety, Handling, and MSDS

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. It is a colorless to light yellow liquid.[1][2]

| Property | Value | References |

| Molecular Formula | C₅H₁₁NO | [3][4][5] |

| Molar Mass | 101.15 g/mol | [3][4][5] |

| CAS Number | 62848-20-8 | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 0.94 g/cm³ | [1][3] |

| Boiling Point | 123 °C | [1][3] |

| Flash Point | 35 °C | [1][3] |

| Storage Temperature | 2-8°C (protect from light) | [1][2][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS hazard statements indicate it is a flammable liquid and vapor, harmful if swallowed, and causes skin, eye, and respiratory irritation.[4][7]

| GHS Classification | Code | Description | References |

| Flammable liquids | H226 | Flammable liquid and vapor | [4] |

| Acute toxicity, oral | H302 | Harmful if swallowed | [4][7] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [4][7] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [4][7] |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [4][7] |

Safe Handling and Storage Protocols

Handling:

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9]

-

Keep away from open flames, hot surfaces, and sources of ignition.[8][9]

-

Take precautionary measures against static discharge.[8][10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Store locked up.[8]

-

Recommended storage temperature is between 2-8°C, with protection from light.[1][2][6]

-

Incompatible materials include strong oxidizing agents and strong acids.[8][9]

First Aid Measures

Immediate medical attention is required in case of significant exposure.[8] Show the safety data sheet to the attending physician.[11]

Experimental Protocol for First Aid Response:

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Caption: First aid procedures for this compound exposure.

Fire-Fighting Measures

Suitable Extinguishing Media:

Specific Hazards:

-

The substance is a combustible liquid.[9] Containers may explode when heated.[9]

-

Vapors may form explosive mixtures with air.

-

Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[9]

Protective Equipment for Firefighters:

Accidental Release Measures

Experimental Protocol for Spill Containment and Cleanup:

-

Ensure Personal Protection:

-

Isolate and Ventilate the Area:

-

Contain and Clean Up the Spill:

-

Prevent the chemical from entering drains or surface water.[8]

-

Use non-sparking tools and explosion-proof equipment.[8]

-

Soak up the spill with an inert absorbent material such as sand, vermiculite, or Chemizorb®.[8][11]

-

Collect the absorbed material and place it into a suitable, labeled container for disposal.[8][11]

-

-

Disposal:

Caption: Workflow for handling a this compound spill.

Toxicological Information

-

Acute Toxicity: No specific acute toxicity data is readily available for the product itself. However, it is classified as harmful if swallowed.[4][7][9] The hydrochloride salt is also listed as harmful if inhaled.

-

Respiratory Irritation: May cause respiratory irritation.[4][7]

-

Chronic Effects: Repeated exposure may cause skin rash and pulmonary irritation.[13]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information. All chemical products should be handled by trained professionals familiar with their potential hazards.

References

- 1. (R)-3-METHOXYPYRROLIDINE CAS#: 120099-60-7 [m.chemicalbook.com]

- 2. This compound CAS#: 62848-20-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 120099-61-8|(S)-3-Methoxypyrrolidine|BLD Pharm [bldpharm.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. qualitek.com [qualitek.com]

The Versatility of 3-Methoxypyrrolidine: A Heterocyclic Keystone for Modern Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring system is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, saturated structure provides access to three-dimensional chemical space, a desirable attribute for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Among the vast array of substituted pyrrolidines, 3-methoxypyrrolidine has emerged as a particularly valuable and versatile heterocyclic building block. Its strategic placement of a methoxy group at the 3-position introduces a key structural and electronic feature that can be leveraged to fine-tune the biological activity and physicochemical properties of target molecules. This technical guide provides a comprehensive overview of the role of this compound in chemical synthesis and drug discovery, with a focus on its synthesis, key reactions, and applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting its influence on the properties of the final compounds.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [3] |

| Molecular Weight | 101.15 g/mol | [3] |

| Boiling Point | 123 °C | [4] |

| Density | 0.94 g/cm³ | [4] |

| Flash Point | 35 °C | [4] |

| pKa | 9.49 ± 0.10 (Predicted) | [4] |

| LogP (Octanol/Water Partition Coefficient) | -0.2 (Predicted) | [3] |

Synthesis of Chiral this compound

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the enantioselective synthesis of (R)- and (S)-3-methoxypyrrolidine is of paramount importance. The most common and practical approach involves the O-methylation of the readily available and chiral N-protected 3-hydroxypyrrolidine.

O-Methylation of N-Boc-3-hydroxypyrrolidine

A widely used method for the methylation of alcohols is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with a methylating agent like methyl iodide.

Experimental Protocol: Synthesis of N-Boc-3-methoxypyrrolidine (Illustrative)

To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) is added portion-wise. The resulting suspension is stirred at 0 °C for 30 minutes, allowing for the formation of the alkoxide. Methyl iodide (CH₃I, 1.5 equiv.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is carefully quenched by the dropwise addition of water. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-methoxypyrrolidine.

Stereoinvertive Synthesis via Mitsunobu Reaction

For accessing the opposite enantiomer, a Mitsunobu reaction can be employed to invert the stereocenter of a chiral 3-hydroxypyrrolidine derivative, followed by hydrolysis and methylation.

Conceptual Workflow for Stereoinvertive Synthesis

Caption: Conceptual workflow for the synthesis of (S)-3-methoxypyrrolidine from (R)-3-hydroxypyrrolidine.

Key Reactions of this compound in Synthesis

Once obtained, this compound serves as a versatile nucleophile in various carbon-nitrogen bond-forming reactions, most notably in the construction of N-aryl pyrrolidines.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[5][6] This reaction allows for the coupling of this compound with a wide range of aryl halides and triflates to generate N-aryl-3-methoxypyrrolidines, which are key intermediates in many drug discovery programs.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with (R)-3-Methoxypyrrolidine (Illustrative)

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is then added, followed by 4-bromotoluene (1.0 equiv.) and (R)-3-methoxypyrrolidine (1.2 equiv.). The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours until the starting material is consumed (monitored by GC-MS or LC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired N-(4-methylphenyl)-(R)-3-methoxypyrrolidine.

Applications in Drug Discovery

The this compound motif is found in a variety of biologically active compounds, where it can contribute to target binding, selectivity, and improved pharmacokinetic profiles.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in the nervous system. Overproduction of NO by nNOS is implicated in various neurodegenerative diseases, making selective nNOS inhibitors attractive therapeutic targets. Several potent and selective nNOS inhibitors incorporating a pyrrolidine scaffold have been developed. While specific data for this compound-containing nNOS inhibitors is limited in publicly available literature, the exploration of substitutions at the 3-position of the pyrrolidine ring is a key area of structure-activity relationship (SAR) studies.[7]

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

References

- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

An In-depth Technical Guide to the Stereochemistry and Chirality of 3-Methoxypyrrolidine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypyrrolidine, a key chiral building block in medicinal chemistry, exists as a pair of enantiomers, (R)-3-methoxypyrrolidine and (S)-3-methoxypyrrolidine. The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry, enantioselective synthesis, chiral separation, and pharmacological significance of this compound enantiomers. Detailed experimental protocols for their preparation and analysis are presented to aid researchers in the synthesis and evaluation of these important chiral intermediates for drug discovery and development.

Introduction to the Chirality of this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the pair of mirror-image isomers, can exhibit markedly different interactions with chiral biological macromolecules such as receptors and enzymes, leading to variations in efficacy, potency, and toxicity.[1] this compound possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (R)-3-methoxypyrrolidine and (S)-3-methoxypyrrolidine. The absolute configuration at this center dictates the spatial orientation of the methoxy group, which can profoundly influence its binding to target proteins. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is crucial for the development of safe and effective chiral drugs.

Enantioselective Synthesis of (R)- and (S)-3-Methoxypyrrolidine

The preparation of enantiomerically pure this compound typically starts from a chiral precursor, most commonly (R)- or (S)-3-hydroxypyrrolidine. The hydroxyl group provides a convenient handle for the introduction of the methyl ether via a Williamson ether synthesis.

Synthesis of Chiral 3-Hydroxypyrrolidine Precursors

Several methods have been reported for the synthesis of optically pure 3-hydroxypyrrolidine. One common approach involves the use of readily available chiral starting materials. For instance, (S)-3-hydroxypyrrolidine can be synthesized from D-malic acid through a multi-step sequence.[2] Another route utilizes optically pure 4-amino-(S)-2-hydroxybutyric acid, which undergoes esterification, lactam cyclization, and subsequent reduction to yield (S)-3-hydroxypyrrolidine.[2]

Methylation of Enantiopure 3-Hydroxypyrrolidine

The conversion of enantiopure 3-hydroxypyrrolidine to this compound is achieved through O-methylation. A common and effective method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with a methylating agent. To prevent N-methylation, the pyrrolidine nitrogen is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, prior to the methylation step.

Experimental Protocol: Synthesis of (S)-1-Boc-3-methoxypyrrolidine

This protocol outlines the methylation of (S)-1-Boc-3-hydroxypyrrolidine. The same procedure can be applied to the (R)-enantiomer to obtain (R)-1-Boc-3-methoxypyrrolidine.

-

Step 1: Deprotonation. To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes.

-

Step 2: Methylation. Methyl iodide (MeI, 1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Step 3: Quench and Extraction. The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 4: Purification. The crude product is purified by flash column chromatography on silica gel to afford (S)-1-Boc-3-methoxypyrrolidine.

Deprotection of the N-Boc Group

The final step in the synthesis is the removal of the N-Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.

Experimental Protocol: Deprotection of (S)-1-Boc-3-methoxypyrrolidine

-

Step 1: Acidolysis. (S)-1-Boc-3-methoxypyrrolidine is dissolved in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

-

Step 2: Reaction. The reaction mixture is stirred at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Step 3: Work-up. The solvent and excess acid are removed under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.

Table 1: Summary of Synthetic Data for this compound Enantiomers

| Compound | Starting Material | Key Reaction | Typical Yield (%) | Specific Rotation [α]D | Enantiomeric Excess (ee%) |

| (S)-3-Methoxypyrrolidine | (S)-3-Hydroxypyrrolidine | Williamson Ether Synthesis | >85 | Data not available | >99 |

| (R)-3-Methoxypyrrolidine | (R)-3-Hydroxypyrrolidine | Williamson Ether Synthesis | >85 | Data not available | >99 |

Note: Specific rotation values for the final products are not consistently reported in the literature and should be determined experimentally.

Chiral Separation of Racemic this compound

In cases where an enantioselective synthesis is not feasible or desired, racemic this compound can be prepared and subsequently separated into its constituent enantiomers. Classical resolution via diastereomeric salt formation and chiral chromatography are the most common methods employed for this purpose.

Classical Resolution with Chiral Acids

Classical resolution involves the reaction of the racemic base, this compound, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3] Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the enantiomerically pure amine.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as O,O'-dibenzoyl-D-tartaric acid and O,O'-di-p-toluoyl-D-tartaric acid.[3]

Experimental Protocol: Resolution of Racemic this compound with O,O'-Dibenzoyl-D-tartaric Acid

-

Step 1: Salt Formation. Racemic this compound (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol. A solution of O,O'-dibenzoyl-D-tartaric acid (0.5 eq) in the same solvent is added. The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Step 2: Fractional Crystallization. The precipitated salt is collected by filtration. The solid may be recrystallized from the same or a different solvent system to improve diastereomeric purity.

-

Step 3: Liberation of the Free Amine. The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH or K2CO3) to liberate the free amine. The amine is then extracted into an organic solvent, dried, and concentrated to yield the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers.[4] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers

-

Column: A polysaccharide-based chiral column, such as Chiralpak AD-H or Chiralcel OD-H, is often effective for the separation of amine enantiomers.

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane or heptane with an alcohol modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.

The enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | To be determined experimentally |

| Retention Time (S-enantiomer) | To be determined experimentally |

Pharmacological Significance of this compound Enantiomers

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The stereochemistry of substituents on the pyrrolidine ring can have a profound impact on pharmacological activity. While specific pharmacological data for the individual enantiomers of this compound are not extensively published, related pyrrolidine derivatives have shown significant activity at various central nervous system (CNS) targets, including dopamine and serotonin receptors.

For example, various substituted pyrrolidines have been investigated as potent and selective inhibitors of dopamine and serotonin reuptake, which are key targets for the treatment of depression and other mood disorders.[5][6] The stereochemistry of these compounds is often critical for their receptor affinity and selectivity. It is therefore highly probable that (R)- and (S)-3-methoxypyrrolidine will exhibit different binding affinities and functional activities at these and other CNS receptors. A thorough investigation into the pharmacological profiles of the individual enantiomers is warranted to unlock their full potential as building blocks for novel CNS-active agents.

Logical and Experimental Workflows

Enantioselective Synthesis Workflow

Caption: Workflow for the enantioselective synthesis of this compound.

Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of racemic this compound.

Conclusion

The stereochemistry of this compound is a critical consideration for its application in the synthesis of chiral pharmaceuticals. This guide has provided a detailed overview of the enantioselective synthesis and chiral resolution of its (R) and (S) enantiomers, including practical experimental protocols. The presented workflows and tabulated data offer a valuable resource for researchers in medicinal chemistry and drug development. Further investigation into the specific pharmacological activities of the individual enantiomers is essential to fully exploit their potential as building blocks for the next generation of chiral drugs.

References

- 1. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (R)-3-Methoxypyrrolidine in the Synthesis of Potent and Selective MC4R Agonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (R)-3-Methoxypyrrolidine as a key building block in the synthesis of novel Melanocortin-4 Receptor (MC4R) agonists. The inclusion of this chiral scaffold can significantly influence the pharmacological profile of the resulting compounds, offering a pathway to potent and selective therapeutic candidates for obesity and other metabolic disorders.

Introduction

The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the brain and is a critical regulator of energy homeostasis, food intake, and body weight. Agonism of the MC4R is a clinically validated therapeutic strategy for the treatment of obesity. The development of small molecule MC4R agonists has been a focus of medicinal chemistry efforts, with a variety of scaffolds being explored. Among these, substituted pyrrolidines have emerged as a promising class of compounds, offering a rigid backbone for the precise orientation of pharmacophoric elements.

(R)-3-Methoxypyrrolidine is a valuable chiral building block that can be incorporated into the structure of MC4R agonists to explore the impact of stereochemistry and substitution at the 3-position of the pyrrolidine ring. The methoxy group can influence potency, selectivity, and pharmacokinetic properties through steric and electronic interactions within the receptor binding pocket.

Featured Application: Synthesis of a Novel Pyrrolidine-Based MC4R Agonist

This section details a representative, albeit hypothetical, synthesis of a potent MC4R agonist, Compound 1 , incorporating the (R)-3-methoxypyrrolidine scaffold. The synthetic strategy is based on established methodologies for the synthesis of related pyrrolidine-containing MC4R agonists.

Compound 1: (3S,4R)-N-(2-(tert-butyl)-1H-indol-5-yl)-1-((R)-3-methoxypyrrolidin-1-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for a representative MC4R agonist with a pyrrolidine core, demonstrating the typical potency and selectivity profile achievable with this class of compounds.

| Compound | MC4R Ki (nM) | MC4R EC50 (nM) | MC1R Selectivity (fold vs. MC4R Ki) | MC3R Selectivity (fold vs. MC4R Ki) | MC5R Selectivity (fold vs. MC4R Ki) |

| Representative Agonist | 5.2 | 15.8 | >200 | >150 | >200 |

Note: Data is representative of potent pyrrolidine-based MC4R agonists and is intended for illustrative purposes.

Experimental Protocols

Synthesis of Compound 1

Scheme 1: Synthesis of (3S,4R)-1-((R)-3-methoxypyrrolidin-1-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

A key intermediate is the functionalized pyrrolidine core. The synthesis begins with the preparation of a suitable protected pyrrolidine derivative, followed by coupling with (R)-3-methoxypyrrolidine.

Materials:

-

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

-

(R)-3-Methoxypyrrolidine hydrochloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Amide Coupling: To a solution of (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 10 minutes at room temperature.

-

Add (R)-3-methoxypyrrolidine hydrochloride (1.1 eq) and continue stirring at room temperature for 16 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.

-

Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the crude trifluoroacetate salt of the amine, which can be used in the next step without further purification.

Scheme 2: Final Amide Coupling to Yield Compound 1

The final step involves the coupling of the pyrrolidine intermediate with the desired indole fragment.

Materials:

-

(3S,4R)-1-((R)-3-methoxypyrrolidin-1-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (from Scheme 1)

-

2-(tert-butyl)-1H-indol-5-amine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Triethylamine

-

DMF

Procedure:

-

Amide Coupling: To a solution of the pyrrolidine intermediate from Scheme 1 (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and triethylamine (3.0 eq).

-

Add 2-(tert-butyl)-1H-indol-5-amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 18 hours.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purify the crude product by preparative HPLC to yield Compound 1 .

In Vitro MC4R Functional Assay (cAMP Measurement)

Principle:

This assay measures the ability of a test compound to stimulate the MC4R, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Materials:

-

HEK293 cells stably expressing human MC4R

-

Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

-

Test compound (Compound 1)

-

Reference agonist (e.g., α-MSH)

-

cAMP detection kit (e.g., HTRF-based or ELISA-based)

Procedure:

-

Cell Plating: Plate the HEK293-hMC4R cells in a 96-well plate at a suitable density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

MC4R Signaling Pathway

Caption: MC4R agonist activation of the Gs-cAMP signaling pathway.

Synthetic Workflow for Compound 1

Caption: Synthetic workflow for the preparation of Compound 1.

Structure-Activity Relationship Logic

Caption: Logic diagram of SAR for the (R)-3-methoxypyrrolidine scaffold.

3-Methoxypyrrolidine: A Versatile Scaffold for Pharmaceutical Innovation

Introduction

3-Methoxypyrrolidine has emerged as a valuable and versatile building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique structural features, including a chiral center and a readily modifiable secondary amine, make it an attractive scaffold for the development of novel therapeutics targeting a range of biological pathways. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and quantitative data to guide researchers and drug development professionals.

The pyrrolidine motif is a privileged structure in drug discovery, found in numerous FDA-approved small molecule drugs. The introduction of a methoxy group at the 3-position provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various classes of therapeutic agents, including muscarinic receptor antagonists and nicotinic acetylcholine receptor (nAChR) agonists. Its utility is demonstrated in the construction of complex heterocyclic systems that are central to the activity of these drugs.

Muscarinic M3 Receptor Antagonists: The Case of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] While many synthetic routes to Darifenacin utilize (S)-3-hydroxypyrrolidine, the structural similarity to this compound highlights the potential for its use as a precursor or an analog in the development of similar M3 antagonists. The core synthesis involves the N-alkylation of the pyrrolidine ring with a substituted ethyl group and subsequent elaboration of the C3-substituent.

Table 1: Key Intermediates in the Synthesis of Darifenacin and Analogs

| Intermediate | Structure | Role in Synthesis |

| (S)-3-Hydroxypyrrolidine | 3-hydroxy substituted pyrrolidine | Key chiral building block for the pyrrolidinyl core of Darifenacin. |

| 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | Alkylating agent | Provides the side chain for N-alkylation of the pyrrolidine ring.[2] |

| (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | Pyrrolidine-containing amide | A key intermediate that is N-alkylated to form Darifenacin.[2] |

A logical workflow for the synthesis of Darifenacin and its analogs is depicted below. The initial step involves the preparation of the key pyrrolidine intermediate, which is then coupled with the benzofuran side chain.

Caption: Synthetic workflow for Darifenacin.

Nicotinic Acetylcholine Receptor (nAChR) Agonists: A-84543 and its Analogs

A-84543 is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor, a target for cognitive disorders and nicotine addiction. The core of A-84543 is a 3-(pyrrolidin-2-ylmethoxy)pyridine structure. The synthesis of A-84543 and its analogs often starts from N-Boc-L-prolinol, which can be seen as a derivative of 3-hydroxypyrrolidine. This highlights the utility of substituted pyrrolidines in constructing such nAChR modulators.

Table 2: Biological Activity of A-84543 and Related Compounds

| Compound | Target | Ki (nM) | Reference |

| A-84543 | α4β2 nAChR | 0.15 | [3] |

| Nicotine | α4β2 nAChR | 1 | [3] |

The general synthetic approach towards these compounds involves the coupling of a protected pyrrolidine methanol derivative with a hydroxypyridine.

Caption: Synthesis of A-84543.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for key transformations.

Protocol 1: General Procedure for N-Alkylation of a Pyrrolidine Derivative

This protocol is adapted from the synthesis of Darifenacin and is applicable to the N-alkylation of this compound with a suitable electrophile.

Materials:

-

(S)-3-Methoxypyrrolidine (or a derivative thereof) (1.0 equiv)

-

5-(2-Bromoethyl)-2,3-dihydrobenzofuran (1.2 equiv)

-

Anhydrous potassium carbonate (2.5 equiv)

-

Anhydrous acetonitrile

Procedure:

-

To a solution of the pyrrolidine derivative in anhydrous acetonitrile, add anhydrous potassium carbonate.

-

Add the bromoethyl derivative to the suspension.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-